4-fluoro-1H-indole-7-carbaldehyde
Overview
Description
4-fluoro-1H-indole-7-carbaldehyde is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Sensor for Hydrogen Sulfate Ion
4-Fluoro-1H-indole-7-carbaldehyde derivatives have been utilized in the development of fluorescent sensors. For instance, an indole-based receptor was prepared using a Schiff-base reaction of 1H-indole-3-carbaldehyde, demonstrating selective turn-on fluorescent sensor properties for hydrogen sulfate ions in methanol. This application is significant for environmental and biological monitoring, where sensitive and selective detection of specific ions is crucial (Wan et al., 2014).
Synthesis of Indole Carbaldehydes
The compound plays a pivotal role in the synthesis of various indole carbaldehydes and derivatives. For example, a gold-catalyzed cycloisomerization of related compounds yielded 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, illustrating its versatility as a synthetic intermediate in organic chemistry (Kothandaraman et al., 2011).
Development of Novel Compounds and Materials
The compound is instrumental in the development of new materials and molecules with potential applications. For instance, the synthesis of novel indole derivatives using one-pot multicomponent reactions indicated significant antiproliferative activity towards cancer cell lines, highlighting its role in medicinal chemistry and drug development (Fawzy et al., 2018).
Fluorogenic Reagents for Carboxylic Acids
Derivatives of this compound have been explored for their use in fluorogenic reagents. These compounds have been shown to introduce fluorophores into acidic substances effectively, which is important for analytical chemistry and biological imaging (Ito & Maruyama, 1983).
Cascade Synthesis of Enantioenriched 1,7-Annulated Indoles
In a study, a cascade strategy for the enantioselective synthesis of 1,7-annulated indoles was reported using indole-7-carbaldehyde derivatives. This highlights its application in the synthesis of complex organic structures, which are significant in pharmaceuticals and material science (Giardinetti et al., 2015)
Future Directions
Mechanism of Action
Target of Action
4-Fluoro-1H-indole-7-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a significant heterocyclic system in natural products and drugs, and it plays a main role in cell biology
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These changes can result in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Biochemical Analysis
Biochemical Properties
4-fluoro-1H-indole-7-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in electrophilic substitution reactions, which are facilitated by the presence of the indole nucleus . The interactions of this compound with enzymes such as cytochrome P450 and proteins involved in cell signaling pathways are of particular interest. These interactions often result in the modulation of enzyme activity and protein function, thereby influencing various biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can affect the expression of genes involved in cell proliferation and apoptosis, leading to potential applications in cancer therapy. Additionally, its impact on cellular metabolism can result in altered levels of key metabolites, thereby affecting overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound can bind to specific receptors or enzymes, leading to the inhibition of their activity. This inhibition can result in downstream effects on various cellular pathways, ultimately influencing cell function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits stability under certain conditions, but it may undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These effects include alterations in cell proliferation, apoptosis, and metabolic activity, which can vary depending on the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The primary metabolic pathways include oxidation, reduction, and conjugation reactions, which are mediated by enzymes such as cytochrome P450. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity, thereby affecting its overall pharmacological profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound in target tissues can significantly impact its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound in organelles such as the mitochondria or nucleus can influence its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
4-fluoro-1H-indole-7-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-2-1-6(5-12)9-7(8)3-4-11-9/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKVWJLEQVSXMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594371 | |
Record name | 4-Fluoro-1H-indole-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
389628-19-7 | |
Record name | 4-Fluoro-1H-indole-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.